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Compound of Interest

Compound Name: 1,3,2-Dioxathiane

CAS No.: 3358-26-7

Cat. No.: B15493526 Get Quote

This technical guide provides a comprehensive exploration of the spectroscopic properties of

1,3,2-dioxathiane and its common derivatives, 1,3,2-dioxathiane 2-oxide (trimethylene sulfite)

and 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate). This document is intended for

researchers, scientists, and professionals in drug development and materials science who

utilize these compounds and require a deep understanding of their structural characterization

through modern spectroscopic techniques.

Introduction: The Chemistry and Significance of
1,3,2-Dioxathianes
The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms

and one sulfur atom, is a fundamental structure in organic chemistry. The oxidation state of the

sulfur atom gives rise to the most commonly encountered and stable derivatives: the cyclic

sulfite (1,3,2-dioxathiane 2-oxide) and the cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide).

These compounds are not merely of academic interest; they serve as versatile intermediates in

organic synthesis and have found applications as electrolyte additives in lithium-ion batteries.

The reactivity and utility of these molecules are intrinsically linked to their three-dimensional

structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for elucidating these characteristics. This guide will delve into the theoretical
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underpinnings and practical application of these methods for the unambiguous characterization

of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide.

Part 1: 1,3,2-Dioxathiane 2-Oxide (Trimethylene
Sulfite)
1,3,2-Dioxathiane 2-oxide, commonly known as trimethylene sulfite, is the cyclic ester of 1,3-

propanediol and sulfurous acid. Its conformational analysis has been a subject of significant

interest, with studies indicating a preference for a chair conformation with the S=O bond in an

axial position to minimize dipole-dipole interactions.

Synthesis of 1,3,2-Dioxathiane 2-Oxide
A standard laboratory synthesis involves the reaction of 1,3-propanediol with thionyl chloride

(SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide

To a stirred solution of 1,3-propanediol and pyridine in a suitable solvent (e.g., dry benzene

or dichloromethane) under an inert atmosphere and cooled in an ice bath, a solution of

thionyl chloride in the same solvent is added dropwise.

The reaction mixture is allowed to stir at room temperature for several hours.

The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution,

and brine.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the

solvent is removed under reduced pressure to yield the crude product.

Purification can be achieved by distillation under reduced pressure or column

chromatography.

¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
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The ¹H NMR spectrum of 1,3,2-dioxathiane 2-oxide is characteristic of a symmetrically

substituted propane system within a constrained ring. The chair conformation leads to

magnetically non-equivalent axial and equatorial protons on the same carbon atom, resulting in

complex splitting patterns.

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

H-4, H-6 (axial) ~4.5 Multiplet

H-4, H-6 (equatorial) ~3.9 Multiplet

H-5 (axial) ~1.6 Multiplet

H-5 (equatorial) ~2.2 Multiplet

Interpretation:

The protons on C-4 and C-6, being adjacent to two oxygen atoms, are the most deshielded and

appear at the lowest field. The axial protons are typically found at a different chemical shift than

the equatorial protons due to anisotropic effects of the C-O and S=O bonds. The protons on C-

5 are in a more aliphatic environment and thus resonate at a higher field. The complex

multiplicity of all signals arises from geminal and vicinal couplings between the axial and

equatorial protons.

¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
The proton-decoupled ¹³C NMR spectrum of 1,3,2-dioxathiane 2-oxide is relatively simple,

showing two signals corresponding to the two distinct carbon environments.

Carbon Chemical Shift (δ) ppm

C-4, C-6 ~65

C-5 ~27

Interpretation:
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The carbons C-4 and C-6 are bonded to two oxygen atoms, which results in a significant

downfield shift to approximately 65 ppm. The C-5 carbon, being a simple methylene group,

resonates at a much higher field, around 27 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
The infrared spectrum is dominated by a strong absorption band corresponding to the S=O

stretching vibration. The position of this band is indicative of the conformational preference of

the S=O group.

Vibrational Mode Frequency (cm⁻¹) Intensity

S=O stretch (axial) ~1190 Strong

C-O stretch ~1000-1100 Strong

C-H stretch ~2850-2960 Medium

Interpretation:

A strong absorption band around 1190 cm⁻¹ is characteristic of an axial S=O bond in a six-

membered cyclic sulfite. The absence of a significant band in the 1230-1250 cm⁻¹ region

further supports the predominance of the axial conformer. The strong C-O stretching vibrations

and the C-H stretching vibrations of the methylene groups are also prominent features of the

spectrum.

Mass Spectrometry of 1,3,2-Dioxathiane 2-Oxide
The electron ionization (EI) mass spectrum of 1,3,2-dioxathiane 2-oxide provides valuable

information about its molecular weight and fragmentation pattern.
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m/z Proposed Fragment

122 [M]⁺• (Molecular Ion)

74 [C₃H₆O]⁺•

58 [C₃H₆O]⁺•

42 [C₃H₆]⁺•

Interpretation:

The molecular ion peak is expected at m/z 122. A characteristic fragmentation pathway for

cyclic sulfites is the loss of SO₂ (64 Da), which would lead to a fragment at m/z 58. However,

other fragmentation pathways, such as the loss of SO (48 Da) to give a fragment at m/z 74, or

the loss of CH₂O (30 Da) followed by other rearrangements, can also occur. The base peak

may correspond to a stable hydrocarbon fragment.

Part 2: 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene
Sulfate)
1,3,2-Dioxathiane 2,2-dioxide, or trimethylene sulfate, is the cyclic sulfate ester of 1,3-

propanediol. It is a highly reactive compound due to the ring strain and the presence of the

good leaving group (sulfate). It is often used as an electrolyte additive to improve the

performance of lithium-ion batteries.

Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide
Trimethylene sulfate can be synthesized by the oxidation of trimethylene sulfite or directly from

1,3-propanediol and a sulfating agent like sulfuryl chloride (SO₂Cl₂).[1]

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide

From 1,3,2-Dioxathiane 2-Oxide: The cyclic sulfite is dissolved in a suitable solvent mixture

(e.g., acetonitrile and water) and treated with an oxidizing agent such as ruthenium(III)

chloride (catalytic amount) and sodium periodate at a controlled temperature.
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From 1,3-Propanediol: 1,3-propanediol is reacted with sulfuryl chloride in the presence of a

base (e.g., pyridine or triethylamine) in an inert solvent at low temperature.

Work-up for both methods typically involves extraction, washing, drying, and removal of the

solvent.

The crude product is then purified, usually by recrystallization.

¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The ¹H NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is simpler than that of the

corresponding sulfite due to the higher symmetry of the sulfate group.

Proton Chemical Shift (δ) ppm Multiplicity

H-4, H-6 ~4.6 Triplet

H-5 ~2.3 Quintet

Interpretation:

The protons on C-4 and C-6 are equivalent and appear as a triplet due to coupling with the two

protons on C-5. The protons on C-5 are also equivalent and appear as a quintet due to

coupling with the four protons on C-4 and C-6. The downfield shift of the H-4/H-6 protons is due

to the strong electron-withdrawing effect of the adjacent sulfate group.

¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The ¹³C NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is also straightforward, with two

distinct signals.

Carbon Chemical Shift (δ) ppm

C-4, C-6 ~70

C-5 ~22

Interpretation:
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Similar to the sulfite, the C-4 and C-6 carbons are significantly deshielded by the adjacent

oxygen atoms of the sulfate group, resonating around 70 ppm. The C-5 carbon appears at a

much higher field, around 22 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide
The IR spectrum of trimethylene sulfate is characterized by very strong absorption bands for

the symmetric and asymmetric stretching vibrations of the S=O bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity

Asymmetric SO₂ stretch ~1380 Very Strong

Symmetric SO₂ stretch ~1190 Very Strong

C-O stretch ~1000-1100 Strong

C-H stretch ~2900-3000 Medium

Interpretation:

The two intense bands for the SO₂ stretching vibrations are the most prominent features of the

spectrum and are diagnostic for the cyclic sulfate functionality. The C-O and C-H stretching

bands are also present.

Mass Spectrometry of 1,3,2-Dioxathiane 2,2-Dioxide
The EI mass spectrum of 1,3,2-dioxathiane 2,2-dioxide reveals its molecular weight and

characteristic fragmentation pathways.[2]

m/z Proposed Fragment

138 [M]⁺• (Molecular Ion)

74 [C₃H₆O₂]⁺•

56 [C₃H₄O]⁺•

42 [C₃H₆]⁺•
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Interpretation:

The molecular ion peak is observed at m/z 138. A common fragmentation for cyclic sulfates is

the loss of SO₂ (64 Da) to give a fragment at m/z 74. Further fragmentation can lead to the loss

of water or other small molecules, resulting in the observed smaller fragments.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the comprehensive characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-
dioxathiane 2,2-dioxide. A thorough understanding of their spectral features is crucial for

confirming their synthesis, assessing their purity, and gaining insights into their conformational

behavior and electronic structure. This knowledge is fundamental for their effective application

in both academic research and industrial settings.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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